molecular formula C11H14N2O4 B2957842 [4-(1,3-Dioxan-2-yl)-2-nitrophenyl]methylamine CAS No. 385378-68-7

[4-(1,3-Dioxan-2-yl)-2-nitrophenyl]methylamine

Cat. No.: B2957842
CAS No.: 385378-68-7
M. Wt: 238.243
InChI Key: LNPAOEXEJKMGBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(1,3-Dioxan-2-yl)-2-nitrophenyl]methylamine is an organic compound that features a dioxane ring, a nitrophenyl group, and a methylamine group

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit remarkable activity against certain insects, such as nymphs of rice planthoppers

Mode of Action

It’s structurally similar to benzpyrimoxan, a novel insecticide that has shown significant activity against certain insects . The compound’s interaction with its targets and the resulting changes are subject to further investigation.

Biochemical Pathways

Based on its structural similarity to benzpyrimoxan, it may affect the biochemical pathways related to insect growth and development . More research is needed to elucidate the specific pathways and their downstream effects.

Result of Action

Similar compounds have shown significant activity against certain insects, suggesting that this compound may have similar effects

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [4-(1,3-Dioxan-2-yl)-2-nitrophenyl]methylamine. For instance, the compound’s activity may be affected by factors such as temperature, pH, and the presence of other substances . More research is needed to understand how these and other environmental factors influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,3-Dioxan-2-yl)-2-nitrophenyl]methylamine typically involves the following steps:

    Formation of the Dioxane Ring: The dioxane ring can be synthesized through the acid-catalyzed cyclization of diols with aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamine group, leading to the formation of corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives, which can further react to form various substituted amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens, sulfonic acids, and alkylating agents under acidic or basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various functional groups on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, [4-(1,3-Dioxan-2-yl)-2-nitrophenyl]methylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its nitro group can be reduced in vivo, making it useful for studying reduction processes in biological systems.

Medicine

Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to undergo various chemical transformations makes it a versatile intermediate in drug synthesis.

Industry

In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its structural features contribute to the development of materials with enhanced stability and functionality.

Comparison with Similar Compounds

Similar Compounds

    [4-(1,3-Dioxolan-2-yl)phenyl]methylamine: Similar structure but with a dioxolan ring instead of a dioxane ring.

    [4-(1,3-Dioxan-2-yl)phenyl]methylamine: Lacks the nitro group, affecting its reactivity and applications.

    [4-(1,3-Dioxan-2-yl)-2-aminophenyl]methylamine: Contains an amino group instead of a nitro group, leading to different chemical properties and applications.

Uniqueness

The presence of both the dioxane ring and the nitro group in [4-(1,3-Dioxan-2-yl)-2-nitrophenyl]methylamine makes it unique compared to similar compounds. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-(1,3-dioxan-2-yl)-N-methyl-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-12-9-4-3-8(7-10(9)13(14)15)11-16-5-2-6-17-11/h3-4,7,11-12H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPAOEXEJKMGBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C2OCCCO2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.